Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate
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Overview
Description
Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the tetrahydropyran ring. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group and the tetrahydropyran ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog without the tetrahydropyran ring.
Tert-butyl (2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate: A structural isomer with the tetrahydropyran ring in a different position.
Uniqueness
Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate is unique due to the presence of both the hydroxy group and the tetrahydropyran ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1398503-95-1 |
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Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(oxan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-10(7-14)9-5-4-6-16-8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
JMHVPVQUSQKLPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CCCOC1 |
Origin of Product |
United States |
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